
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound has a methyl group at the 1-position, a keto group at the 2-position, and a carbonitrile group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminobenzonitrile and 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole.
Reaction Conditions: The reaction involves the condensation of these starting materials under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, with various nucleophiles replacing the cyano group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Ammonia, amines, and alkyl halides.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Coupling Products: Biaryl compounds and heterocycles.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its use in drug discovery and development.
Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the biological context and the specific derivatives being studied.
相似化合物的比较
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonitrile group. It is used in different chemical reactions and applications.
3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: Another structurally similar compound with a carboxylic acid group at the 4-position. It has different reactivity and applications compared to the carbonitrile derivative.
Indole Derivatives: Indole derivatives share the benzodiazole core structure and are used in various biological and pharmaceutical applications. They exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
属性
CAS 编号 |
1564563-57-0 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC 名称 |
1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |
InChI 键 |
VNOFRQZGPOCNBV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2NC1=O)C#N |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



